T16AInh-A01

Overview

Description

T16AInh-A01 is a potent and selective inhibitor of the calcium-activated chloride channel (CaCC)/transmembrane protein 16A (TMEM16A, ANO1) with an IC50 of 1.8 μM .

Synthesis Analysis

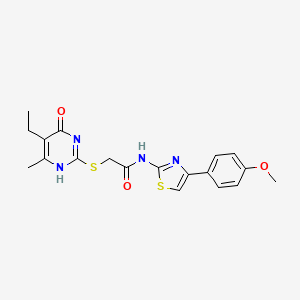

T16AInh-A01 is an aminophenylthiazole and is a potent transmembrane protein 16A (TMEM16A) inhibitor, inhibiting TMEM16A-mediated chloride currents with an IC50 value of 1 µM .Molecular Structure Analysis

The molecular structure of T16AInh-A01 is 2-[(5-Ethyl-1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-2-thiazolyl]-acetamide .Chemical Reactions Analysis

T16AInh-A01 has been shown to have significant inhibitory effects on the mRNA levels of ANO1 and α-SMA, but it has a negligible effect on ANO1 at the protein level . It also led to the significant repression of cell proliferation, cell migration, and collagen secretion in CFs .Physical And Chemical Properties Analysis

T16AInh-A01 has a molecular weight of 416.52 and its molecular formula is C19H20N4O3S2 . It is a white to beige powder that is soluble in DMSO at a concentration of 5 mg/mL when warmed .Scientific Research Applications

1. Cardiac Fibroblast Function

- Application Summary : T16Ainh-A01 is used to study the effects of Calcium-Activated Chloride Channels (CaCCs) on cardiac fibroblasts (CFs). CaCCs regulate numerous physiological processes including cell proliferation, migration, and extracellular matrix secretion .

- Methods of Application : Primary CFs were obtained by enzymatic dissociation of cardiomyocytes from neonatal rat hearts. Intracellular Ca2+ and Cl- were measured using fluorescent calcium indicators .

- Results : T16Ainh-A01 and another compound, CaCCinh-A01, displayed different inhibitory effects on intracellular Cl- in CFs. T16Ainh-A01 considerably decreased intracellular Cl- in the nucleus. Both inhibitors exhibited a minimal effect on intracellular Ca2+ in CFs. T16Ainh-A01 led to the significant repression of cell proliferation, cell migration, and collagen secretion in CFs .

2. Suppression of Inherited Seizure Susceptibility

- Application Summary : T16Ainh-A01 is used to probe the role of transmembrane protein 16A (TMEM16A) channels in the pathophysiology of acoustically evoked seizures in genetically epilepsy-prone rats (GEPR-3s) .

- Methods of Application : Adult male and female GEPR-3s were used. Acoustically evoked seizures consisted of wild running seizures (WRSs) that evolved into generalized tonic-clonic seizures (GTCSs) and eventually culminated into forelimb extension (partial tonic seizures) .

- Results : Acute treatment with EACT, a potent activator of TMEM16A channels, at relatively higher tested doses significantly reduced the incidences of WRSs and GTCSs, and the seizure severity in male GEPR-3s. These antiseizure effects were associated with delayed seizure onset and reduced seizure duration. The inhibition of TMEM16A channels reversed EACT’s antiseizure effects on seizure latency and seizure duration .

3. Preservation of Blood-Brain Barrier Integrity

- Application Summary : T16AInh-A01 is used to study the role of TMEM16A in preserving the integrity of the Blood-Brain Barrier (BBB) after ischemic stroke .

- Methods of Application : The study used a mouse model of ischemic stroke. The expression of TMEM16A was measured in brain endothelial cells after the stroke .

- Results : TMEM16A was found to be upregulated after ischemic stroke. Administration of a TMEM16A inhibitor reduced this upregulation, which in turn attenuated brain infarct size and neurological deficits after the stroke. The inhibitor also decreased BBB permeability .

4. Neuropathic Pain Management

- Application Summary : T16AInh-A01 is used to study the role of TMEM16A in managing neuropathic pain induced by Spared Nerve Injury (SNI) .

- Methods of Application : The study used a rat model of SNI to induce neuropathic pain. Drugs were administered intrathecally .

- Results : The study found that TMEM16A activation in Dorsal Root Ganglia (DRG) leads to a positive interaction of the ERK pathway with activation of NK-1 production, which is involved in the development of neuropathic pain after SNI. The blockade of TMEM16A or inhibition of the downstream ERK pathway or NK-1 upregulation may prevent the development of neuropathic pain .

5. Tumor Cell Proliferation

- Application Summary : T16AInh-A01 is used to study the role of TMEM16A in the proliferation of tumor cells. TMEM16A is a calcium-activated chloride channel that is involved in various physiological processes, including cell proliferation .

- Methods of Application : The study used A253 salivary gland epithelial cells. The IC50 of T16AInh-A01 in these cells is 1.8 μM .

- Results : T16AInh-A01 inhibits EGF-induced increases in CaCC currents and blocks the proliferation of tumor cells in vitro .

6. Vascular Smooth Muscle Relaxation

- Application Summary : T16AInh-A01 is used to study the role of TMEM16A in vascular smooth muscle cells and its effect on blood vessel relaxation .

- Methods of Application : The study used murine and human blood vessels. The effect of T16AInh-A01 on calcium-activated chloride channels in vascular smooth muscle cells was observed .

- Results : T16AInh-A01 blocks calcium-activated chloride channels in vascular smooth muscle cells and relaxes murine and human blood vessels .

Safety And Hazards

Future Directions

T16AInh-A01 has potential therapeutic applications. It has been suggested that TMEM16A activation in DRG leads to a positive interaction of the ERK pathway with activation of NK-1 production and is involved in the development of neuropathic pain after SNI . The blockade of TMEM16A or inhibition of the downstream ERK pathway or NK-1 upregulation may prevent the development of neuropathic pain . Furthermore, TMEM16A has been identified as a potential target for future host-directed antiviral therapeutics .

properties

IUPAC Name |

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S2/c1-4-14-11(2)20-18(23-17(14)25)28-10-16(24)22-19-21-15(9-27-19)12-5-7-13(26-3)8-6-12/h5-9H,4,10H2,1-3H3,(H,20,23,25)(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIYTNYMBWYHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

T16AInh-A01 | |

CAS RN |

552309-42-9 | |

| Record name | 552309-42-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

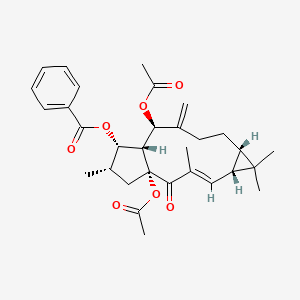

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

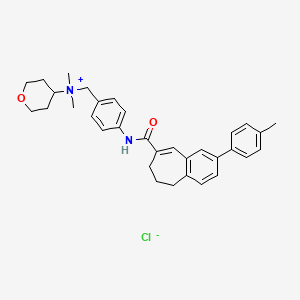

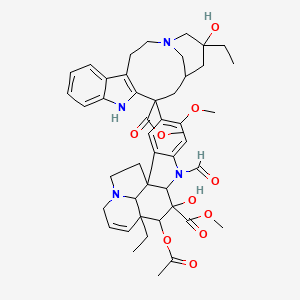

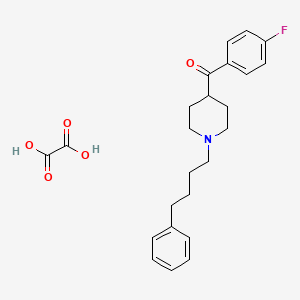

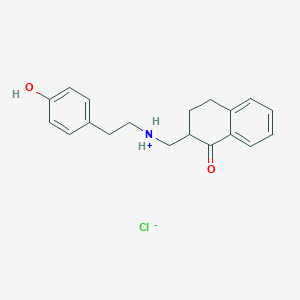

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.